Halopemide

Übersicht

Beschreibung

Halopemide ist ein psychotropes Mittel, das strukturell mit der Butyrophenon-Klasse von Neuroleptika verwandt ist. Im Gegensatz zu traditionellen Neuroleptika weist this compound einzigartige pharmakologische Eigenschaften auf, was es zu einem vielversprechenden Kandidaten für die Behandlung von Psychosen macht, die durch Autismus, emotionale Zurückgezogenheit oder Apathie gekennzeichnet sind .

Wirkmechanismus

Target of Action

Halopemide is a potent inhibitor of Phospholipase D (PLD) . PLD is a key enzyme for the production of phosphatidic acid, a lipid second messenger . The IC50 values for human PLD1 and PLD2 are 220 and 310 nM, respectively .

Mode of Action

This compound exerts its effects through its strong antagonism of the dopamine receptor, particularly within the mesolimbic and mesocortical systems of the brain . It inhibits the activity of PLD, thereby reducing the production of phosphatidic acid .

Biochemical Pathways

Phosphatidic acid, the product of the PLD pathway, is involved in both G protein-coupled receptor and receptor tyrosine kinase signal transduction networks . By inhibiting PLD, this compound disrupts these signaling pathways, potentially affecting a wide range of cellular processes.

Result of Action

This compound’s inhibition of PLD and antagonism of dopamine receptors can lead to a variety of molecular and cellular effects. For instance, it has been suggested that this compound may be effective in the treatment of psychosis characterized by autism . Additionally, it has been observed to have energizing and activating effects in patients with various psychiatric disorders .

Biochemische Analyse

Biochemical Properties

Halopemide is a dopamine receptor antagonist and a phospholipase D2 inhibitor . It may be used to identify inhibitors of human PLD2 using an in vitro biochemical assay . It is also inhibitory at benzodiazepine binding sites .

Cellular Effects

This compound has been reported to affect a large number of cell biological functions including virtually all types of vesicular trafficking and cytoskeletal organization . It has been shown to affect platelet activation, the response to cardiac ischemia, viral infection, neurodegenerative disease, and cancer .

Molecular Mechanism

This compound exerts its effects at the molecular level through its antagonistic action on dopamine receptors and inhibitory action on phospholipase D2 . It may also inhibit benzodiazepine binding sites .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. The distribution profile of this compound does not change significantly up to 4 hours . The percentage of unaltered this compound in the brain levels down gradually .

Dosage Effects in Animal Models

In animal models, acute dyskinesias, a neuroleptic-induced acute extrapyramidal syndrome, were elicited in squirrel monkeys by this compound (10 mg/kg) . The dyskinesias were virtually indistinguishable from those caused by a standard behaviorally equivalent dose of haloperidol .

Metabolic Pathways

This compound is involved in the metabolic pathways of phospholipase D (PLD). PLD enzymes catalyze the hydrolysis of the diester bond of phospholipids to generate phosphatidic acid and the free lipid headgroup, choline . PLD1 and PLD2 are highly selective for phosphatidylcholine (PC), and in all cases, the water-soluble product of these PLD activities is choline .

Transport and Distribution

This compound is evenly distributed over the brain, except for the septum and striae medullares being regions of a higher concentration . The low penetration into the brain is probably not due to intensive binding to plasma proteins .

Subcellular Localization

Subcellular distribution experiments show that in the caudate nucleus, this compound is far less particle-bound than are the neuroleptic agents . This suggests that this compound may have a different subcellular localization compared to other neuroleptic agents.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von Halopemide beinhaltet die Skalierung des Laborsyntheseprozesses. Dazu gehört die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Prozess kann die Verwendung von großtechnischen Reaktoren, kontinuierlichen Fließsystemen und fortschrittlichen Reinigungstechniken umfassen, um die Industriestandards zu erfüllen .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere am Fluorobenzamid-Rest.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel und Nucleophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound, wie z. B. Oxide, reduzierte Formen und substituierte Analoga .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch die Hemmung der Phospholipase D und den Antagonismus der Dopaminrezeptoren. Durch die Hemmung der Phospholipase D stört this compound die Produktion von Phosphatidsäure, einem wichtigen Signallipid, das an verschiedenen zellulären Prozessen beteiligt ist. Darüber hinaus moduliert seine antagonistische Wirkung auf Dopaminrezeptoren die Neurotransmitteraktivität, was zu seinen psychotropen Wirkungen beiträgt .

Analyse Chemischer Reaktionen

Types of Reactions

Halopemide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: This compound can undergo substitution reactions, particularly at the fluorobenzamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced forms, and substituted analogs .

Wissenschaftliche Forschungsanwendungen

Halopemide has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Haloperidol: Ein traditionelles Neuroleptikum mit starkem Dopaminrezeptor-Antagonismus, aber einem höheren Risiko, Parkinsonismus auszulösen.

FIPI (5-Fluoro-2-indolyl Des-Chlorohalopemide): Ein this compound-Analogon mit erhöhter Potenz gegen Phospholipase D2 und ohne hemmende Aktivität auf Dopaminrezeptoren.

Einzigartigkeit

This compound ist einzigartig in seiner Fähigkeit, die Phospholipase D zu hemmen und gleichzeitig als Dopaminrezeptor-Antagonist zu wirken. Diese doppelte Wirkung macht es zu einer wertvollen Verbindung für Forschung und therapeutische Anwendungen, insbesondere bei der Behandlung psychiatrischer Störungen ohne die Nebenwirkungen, die traditionell mit Neuroleptika verbunden sind .

Eigenschaften

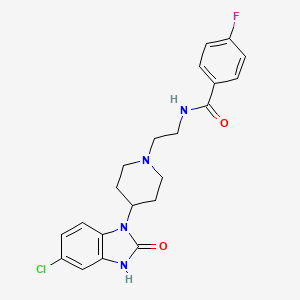

IUPAC Name |

N-[2-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClFN4O2/c22-15-3-6-19-18(13-15)25-21(29)27(19)17-7-10-26(11-8-17)12-9-24-20(28)14-1-4-16(23)5-2-14/h1-6,13,17H,7-12H2,(H,24,28)(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHPRWLFLUBAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCNC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208561 | |

| Record name | Halopemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59831-65-1 | |

| Record name | Halopemide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059831651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halopemide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Halopemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59831-65-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOPEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65Q28TV0ZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.